molecular formula C22H24N4O5S B11022928 Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Cat. No.: B11022928
M. Wt: 456.5 g/mol
InChI Key: AXCGKVFJIFWQKC-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture:

  • Core structure: A pyrrolo[1,2-a]quinazoline system with 1,5-dioxo functionality, fused to a thiazole ring via a carboxamido linkage.
  • Substituents: An isopropyl group at position 4 of the quinazoline core and an ethyl acetate moiety attached to the thiazole ring.
  • Synthetic relevance: Likely synthesized via multi-step reactions involving alkylation of quinazolinone intermediates (e.g., using ethyl chloroacetate) followed by cyclization with thioglycolic acid or analogous reagents .

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[2-[(1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H24N4O5S/c1-4-31-18(28)11-14-12-32-21(23-14)24-20(30)22-10-9-17(27)26(22)16-8-6-5-7-15(16)19(29)25(22)13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,23,24,30)

InChI Key

AXCGKVFJIFWQKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrroloquinazoline Core

The synthesis begins with the preparation of the pyrroloquinazoline moiety. A common approach involves cyclocondensation of anthranilic acid derivatives with cyclic amides or lactim ethers under acidic conditions. For example:

  • Step 1 : 4-Isopropylpyrrolidinone is treated with anthranilic acid in the presence of phosphorus oxychloride (POCl₃) to form the hexahydropyrrolo[1,2-a]quinazoline-1,5-dione scaffold via Vilsmeier-Haack-type cyclization.

  • Step 2 : The 3a-carboxylic acid derivative is generated by hydrolyzing the intermediate with aqueous sodium hydroxide.

Thiazole Ring Construction

The thiazole component is synthesized separately using:

  • Hantzsch Thiazole Synthesis : Thiourea reacts with α-bromoacetophenone derivatives in ethanol under reflux to form 2-aminothiazoles.

  • Key Intermediate : 2-Amino-4-(ethoxycarbonylmethyl)thiazole is prepared by reacting ethyl 2-bromoacetate with thiourea, followed by purification via column chromatography.

Amide Coupling and Final Esterification

The pyrroloquinazoline-3a-carboxylic acid is coupled with the thiazole amine using carbodiimide reagents (e.g., EDCl/HOBt) in anhydrous DMF. The ethyl acetate group is introduced via esterification with ethanol in the presence of sulfuric acid.

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
PyrroloquinazolinePOCl₃, anthranilic acid, 80°C, 6 hr65–78
Thiazole formationThiourea, α-bromoacetophenone, EtOH, reflux70–85
Amide couplingEDCl, HOBt, DMF, RT, 24 hr60–75
EsterificationEthanol, H₂SO₄, 60°C, 4 hr80–90

One-Pot Cascade Approach

Tandem Cyclization-Coupling Strategy

A streamlined method involves sequential cyclization and coupling reactions in a single pot:

  • Initial Cyclization : 4-Isopropylpyrrolidinone reacts with ethyl 2-(2-aminothiazol-4-yl)acetate in the presence of POCl₃ to form the pyrroloquinazoline-thiazole hybrid.

  • In Situ Esterification : Acetic anhydride and ethanol are added to directly form the ethyl ester.

Advantages:

  • Reduces purification steps (overall yield: 55–65%).

  • Minimizes side products from intermediate isolation.

Alternative Routes via Bromo-Thiazole Intermediates

Bromo-Thiazole Synthesis

Source describes a method where 2-bromo-thiazole is prepared via diazotization and bromination:

  • Step 1 : Thiazolamine is treated with NaNO₂ and HBr/CuSO₄ to form 2-bromo-thiazole.

  • Step 2 : Lithiation with butyllithium at -78°C, followed by reaction with ethyl acetate, yields the ethyl acetoxy-thiazole derivative.

Coupling with Pyrroloquinazoline

The bromo-thiazole intermediate undergoes Ullmann coupling with the pyrroloquinazoline core using CuI/L-proline as a catalyst.

Table 2: Comparison of Bromo-Thiazole Methods

ParameterMethod A (Hantzsch)Method B (Bromination)
Reaction Time8 hr12 hr
TemperatureReflux0–5°C
Yield85%78%
Purity (HPLC)>95%90%

Critical Analysis of Methodologies

Challenges and Optimizations

  • Regioselectivity : The Hantzsch method occasionally produces isomeric thiazoles, necessitating careful chromatographic separation.

  • Lithiation Sensitivity : Butyllithium reactions require strict temperature control (-78°C) to prevent decomposition.

  • Catalyst Efficiency : CuI/L-proline in Ullmann coupling improves yields compared to traditional Pd catalysts.

Green Chemistry Considerations

Recent efforts focus on replacing POCl₃ with biodegradable ionic liquids and minimizing solvent use via microwave-assisted synthesis .

Chemical Reactions Analysis

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiazole Ring : Known for its diverse biological activities.
  • Pyrroloquinazoline Moiety : Enhances interactions with biological targets.
  • Ethyl Acetate Group : Imparts solubility and stability.

These components work synergistically to increase the compound's therapeutic potential.

Neuroprotective Properties

Research indicates that Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate exhibits neuroprotective effects. It has been studied for its ability to inhibit specific receptors implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound's structural attributes allow it to modulate pathways related to cell growth and apoptosis effectively.

Anticancer Activity

The compound has shown promise in anticancer research. Its structural complexity may enhance its ability to target cancer cells selectively. Preliminary studies suggest that it could act against various cancer types by inducing apoptosis and inhibiting tumor growth .

Comparative Analysis with Related Compounds

To better understand its unique features and advantages over similar compounds, a comparative analysis is beneficial:

Compound NameStructureUnique Features
Thiazole Derivative A[Structure A]Primarily antibacterial activity; lacks pyrroloquinazoline core.
Pyrroloquinazoline B[Structure B]Focused on neurological applications; does not contain thiazole.
Isopropyl Dioxo Compound C[Structure C]Similar dioxo functionality; different biological target profile.

This compound stands out due to its combined thiazole and pyrroloquinazoline components which may enhance its therapeutic potential compared to other derivatives lacking such structural complexity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that the compound significantly reduced neuronal cell death in models of ALS by inhibiting key signaling pathways involved in neurodegeneration.
  • Cancer Cell Lines : this compound showed potent cytotoxic effects against various cancer cell lines including prostate cancer and melanoma. The mechanism was linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Similarities and Variations

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name CAS Number Core Structure Key Substituents Synthetic Route Reported Activity
Ethyl 2-(2-(4-isopropyl-1,5-dioxo-...thiazol-4-yl)acetate (Target) N/A Pyrrolo[1,2-a]quinazoline + thiazole Isopropyl, ethyl acetate Likely quinazolinone alkylation → hydrazide cyclization → thiazole formation Not reported
4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid 585516-41-2 Pyrrolo[1,2-a]quinazoline Methyl, carboxylic acid Unspecified; possibly similar to quinazolinone alkylation R&D use only
Ethyl 6-(chloromethyl)-4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 848369-54-0 Tetrahydropyrimidine Chloromethyl, furyl, ethyl ester Multi-step alkylation and cyclization R&D use only
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (from ) N/A Quinazolin-4(3H)-one Dibromo, methyl, hydrazide Benzooxazinone → quinazolinone → alkylation → hydrazide formation Analgesic activity

Key Observations

Core Heterocycles: The target compound’s pyrrolo[1,2-a]quinazoline-thiazole hybrid is distinct from simpler quinazolinones (e.g., 2-methylquinazolin-4(3H)-one in ) and tetrahydropyrimidines (CAS 848369-54-0) . Thiazole derivatives (e.g., compounds 11a-c in ) share the thiazole ring but lack the fused pyrroloquinazoline system .

Ethyl acetate in the target compound vs. carboxylic acid (CAS 585516-41-2) or chloromethyl (CAS 848369-54-0) groups could modulate solubility and metabolic stability .

Synthetic Strategies: The target compound’s synthesis likely parallels methods in , such as alkylation of quinazolinones with ethyl chloroacetate, followed by hydrazide formation and cyclization to thiazoles . In contrast, triazole and thiadiazole derivatives (e.g., compounds 13a-c, 14a-c in ) require additional cyclization steps with reagents like thioglycolic acid or isothiocyanates .

Biological Activity

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antimicrobial and antimalarial effects, along with its mutagenicity and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_4\text{S}

This compound features a pyrroloquinazoline core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the pyrroloquinazoline class. For instance, a study evaluated several synthesized derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain analogs exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain tested .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.5Staphylococcus aureus
Compound B2Escherichia coli
Compound C16Pseudomonas aeruginosa

Antimalarial Activity

This compound has been investigated for its antimalarial properties. A study focusing on the optimization of dihydroquinazolinone derivatives found that modifications to the scaffold improved their efficacy against Plasmodium falciparum. The frontrunner compound displayed an EC50 value of approximately 0.395 µM in inhibiting PfATP4-associated Na+-ATPase activity .

Mutagenicity and Cytotoxicity

The Ames test has been utilized to assess the mutagenic potential of various compounds within this chemical class. This compound showed strong positive results in mutagenicity assays indicating a potential risk for genetic mutations . Furthermore, cytotoxicity evaluations using human cell lines revealed that certain derivatives exhibited moderate cytotoxic effects at concentrations exceeding 10 µM .

Case Study 1: Antibacterial Efficacy

In vitro testing of a series of pyrrolo[1,2-a]quinazolines revealed that modifications at the 6-position significantly enhanced antibacterial activity. For example:

  • Compound X : Exhibited an MIC of 0.25 µg/mL against S. aureus.

Case Study 2: Antimalarial Action

A study involving a mouse model demonstrated that an optimized derivative of the compound led to a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg over four days .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Optimization requires precise control of reaction parameters:

  • Solvent selection : Ethanol is commonly used for reflux due to its polarity and ability to dissolve intermediates, but mixtures like DMF–EtOH (1:1) may improve recrystallization yields .
  • Reaction time : Extended reflux durations (e.g., 2–4 hours) ensure complete conversion of precursors, monitored via thin-layer chromatography (TLC) .
  • Temperature : Maintain reflux conditions (≈78°C for ethanol) to avoid side reactions. Post-synthesis, recrystallization from DMF–EtOH enhances purity .
  • Catalyst use : Sodium hydride or similar bases may facilitate condensation steps, though specifics depend on precursor reactivity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiazole ring protons at δ 7.2–8.0 ppm) and confirms substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, aligning with the expected molecular formula .
  • TLC/HPLC : Monitors reaction progress and purity, with Rf values compared to standards .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound's biological activity?

Answer:
SAR studies involve:

  • Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinities. Adjust the isopropyl group or thiazole moiety to optimize interactions .
  • In vitro assays : Compare antifungal/antibacterial activity against structurally related analogs (e.g., ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate) to identify critical pharmacophores .
  • Crystallography : Resolve 3D structures to correlate conformational flexibility with activity .

Advanced: What strategies are recommended for resolving contradictory data between computational predictions and experimental biological activity results?

Answer:
Address discrepancies through:

  • Orthogonal assays : Validate initial docking results with fluorescence polarization or surface plasmon resonance (SPR) to confirm target engagement .
  • Solubility/stability tests : Use dynamic light scattering (DLS) or LC-MS to rule out aggregation or degradation in bioassays .
  • Proteomic profiling : Identify off-target interactions via pull-down assays or thermal shift analysis .

Advanced: How should researchers approach the analysis of inconsistent synthesis yields across different batches?

Answer:
Systematically investigate variables:

  • Solvent purity : Trace water in ethanol or DMF can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Catalyst activity : Titrate sodium hydride or alternative bases to ensure consistent reactivity .
  • Temperature gradients : Calibrate heating mantles and monitor with in-situ probes to avoid hotspots .
  • Intermediate characterization : Isolate and analyze key intermediates (e.g., via ¹H NMR) to identify yield-limiting steps .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : Use DMF–EtOH (1:1) to remove polar impurities; adjust ratios for optimal crystal formation .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for non-polar byproducts .
  • HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity for biological testing .

Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Delete putative target genes (e.g., fungal CYP51) and assess resistance phenotypes .
  • Metabolomic profiling : Track downstream lipid or sterol changes via GC-MS or LC-MS to confirm pathway disruption .
  • In vivo models : Use Galleria mellonella or murine infection models to correlate in vitro activity with efficacy .

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